TAK-715 is an ATP-competitive, orally bioavailable p38 mitogen-activated protein kinase (MAPK) inhibitor, specifically optimized for high-affinity binding to the p38α isoform (IC50 = 7.1 nM). Unlike early-generation pan-kinase inhibitors, TAK-715 occupies the hydrophobic back pocket, adenine region, and front pocket of the p38 ATP-binding site, extending to the Gly-rich loop to provide a distinct conformational lock. In procurement and material selection, TAK-715 is primarily sourced as a highly selective pharmacological probe for inflammatory cytokine suppression (e.g., TNF-α) and as a validated structural scaffold for generating novel kinase inhibitor libraries via biotransformation [1]. Its compatibility with standard laboratory solvents (up to 80 mg/mL in DMSO) and simple in vivo suspension vehicles (CMC-Na) makes it a highly processable and reproducible standard for both in vitro biochemical assays and translational models of rheumatoid arthritis .
Substituting TAK-715 with classic p38 inhibitors like SB203580 or pan-p38 inhibitors like BIRB-796 (Doramapimod) frequently compromises assay precision and phenotypic readouts. While BIRB-796 offers high overall potency, it lacks distinct isoform selectivity, inhibiting p38α and p38β with near-equal affinity, which confounds data in tissues where both isoforms are active . Furthermore, classic inhibitors like SB203580 do not exhibit TAK-715’s specific dual-inhibition profile against casein kinase 1 (CK1δ/ε), a critical cross-reactivity necessary for modulating Wnt/β-catenin signaling [1]. For medicinal chemistry workflows, substituting TAK-715 deprives researchers of a validated precursor with established microbial biotransformation protocols, limiting the ability to generate structurally diverse, highly soluble analog libraries [2]. Consequently, using generic substitutes risks off-target isoform interference and limits downstream synthetic utility.
When procuring kinase inhibitors for precision phenotypic screening, TAK-715 demonstrates a 28-fold selectivity for p38α over p38β, providing a highly specific pharmacological profile compared to common alternatives. While the pan-inhibitor BIRB-796 shows less than 2-fold selectivity between these isoforms, TAK-715 ensures that p38α-dependent pathways can be isolated without significant p38β-mediated off-target effects, reducing the risk of confounding data in downstream assays .
| Evidence Dimension | In vitro kinase inhibition (IC50) |
| Target Compound Data | TAK-715: p38α = 7.1 nM; p38β = 200 nM (~28-fold selectivity) |
| Comparator Or Baseline | BIRB-796: p38α = 38 nM; p38β = 65 nM (~1.7-fold selectivity) |
| Quantified Difference | TAK-715 offers >16x greater isoform selectivity for p38α over p38β compared to BIRB-796. |
| Conditions | Cell-free recombinant kinase assays |
High isoform selectivity is critical for buyers conducting precision phenotypic screening, as it prevents confounding data from p38β suppression.
Beyond its primary p38α target, TAK-715 possesses a highly specific cross-reactivity profile, potently inhibiting casein kinase 1 isoforms (CK1δ/ε). This allows TAK-715 to effectively suppress Wnt-3a-stimulated β-catenin signaling, a dual-action mechanism not present in classic inhibitors like SB203580, which instead exhibit off-target activity against LCK and GSK3β[1].
| Evidence Dimension | Off-target kinase inhibition profile |
| Target Compound Data | TAK-715: Potent inhibition of CK1δ/ε (>80% inhibition), modulating Wnt/β-catenin |
| Comparator Or Baseline | SB203580: Lacks CK1δ/ε inhibition; off-target for LCK, GSK3β, and PKBα |
| Quantified Difference | TAK-715 specifically links p38α inhibition with Wnt pathway modulation, unlike the distinct off-target profile of SB203580. |
| Conditions | Kinase profiling and Wnt-3a-stimulated cellular assays |
Procuring TAK-715 provides a unique dual-action tool for researchers investigating the intersection of inflammatory and developmental signaling pathways.
For medicinal chemistry procurement, TAK-715 is a validated structural scaffold for generating novel, highly soluble kinase inhibitor libraries. Unlike many lipophilic p38 inhibitors that lack established modification routes, TAK-715 has been successfully utilized as a precursor in microbial biotransformation (using Bacillus megaterium mutants) and electrochemical oxidation processes to yield diverse, soluble analogs [1].
| Evidence Dimension | Suitability for enzymatic/electrochemical structural diversification |
| Target Compound Data | TAK-715: Validated precursor for Bacillus megaterium mutant biotransformation |
| Comparator Or Baseline | Generic lipophilic p38 inhibitors: Lack established, high-yield microbial biotransformation protocols |
| Quantified Difference | TAK-715 enables direct access to new chemical space and improved solubility profiles via established enzymatic modification routes. |
| Conditions | Incubation with bacterial cytochrome P450 mutants and electrochemical oxidation |
For medicinal chemistry procurement, TAK-715 serves as a processable, validated starting material for synthesizing next-generation, high-solubility kinase inhibitors.
TAK-715 demonstrates excellent formulation compatibility for oral dosing, requiring only simple aqueous suspending agents (e.g., CMC-Na) to achieve high bioavailability. In translational models, an oral dose of 10 mg/kg formulated in standard vehicles is sufficient to inhibit LPS-induced TNF-α production by 87.6%, outperforming the complex organic co-solvent requirements often needed for highly lipophilic early-generation inhibitors .
| Evidence Dimension | In vivo formulation and TNF-α inhibition |
| Target Compound Data | TAK-715: 87.6% TNF-α inhibition at 10 mg/kg PO (formulated as 5 mg/mL suspension in CMC-Na) |
| Comparator Or Baseline | Highly lipophilic analogs: Require high-DMSO, PEG300, or Tween-80 co-solvent mixtures for in vivo delivery |
| Quantified Difference | TAK-715 achieves near-complete cytokine suppression using simple aqueous suspensions, eliminating the need for cytotoxic organic co-solvents. |
| Conditions | LPS-stimulated mouse models; oral administration |
Simplifies in vivo formulation workflows and reduces solvent-induced artifacts in translational models of inflammation and rheumatoid arthritis.
Due to its 28-fold selectivity for p38α over p38β, TAK-715 is a highly precise reference standard for cellular assays requiring strict isolation of p38α-dependent inflammatory responses without confounding p38β activity.
Leveraging its specific cross-reactivity with CK1δ/ε, TAK-715 is uniquely suited for research investigating the cross-talk between p38 MAPK inflammatory cascades and Wnt/β-catenin developmental signaling [1].
As a validated structural scaffold, TAK-715 serves as a processable precursor for medicinal chemists utilizing microbial cytochrome P450 mutants or electrochemical oxidation to synthesize novel, high-solubility kinase inhibitor libraries[2].
Thanks to its compatibility with simple CMC-Na suspension formulations and high oral bioavailability, TAK-715 is a highly processable and reproducible positive control for in vivo studies targeting LPS-induced TNF-α production and joint inflammation .
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